molecular formula C13H24O B6175246 6,10-dimethylundec-5-en-2-one CAS No. 17948-58-2

6,10-dimethylundec-5-en-2-one

Cat. No.: B6175246
CAS No.: 17948-58-2
M. Wt: 196.3
InChI Key:
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Description

6,10-Dimethylundec-5-en-2-one is an organic compound with the molecular formula C13H24O. It is a ketone with a unique structure characterized by a double bond at the fifth carbon and methyl groups at the sixth and tenth carbons. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,10-Dimethylundec-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of 6-methylhept-5-en-2-one with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step synthesis process. This process often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The starting materials are carefully selected, and the reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylundec-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Grignard reagents in dry ether, organolithium compounds in hexane.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

6,10-Dimethylundec-5-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,10-dimethylundec-5-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the double bond and methyl groups contribute to its reactivity and ability to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,10-Dimethylundec-9-en-2-one: This compound has a similar structure but with the double bond at the ninth carbon instead of the fifth.

    6,10,14-Trimethylpentadecan-2-one: A related compound with additional methyl groups and a longer carbon chain.

    6-Methylhept-5-en-2-one: A simpler ketone with a shorter carbon chain and a similar double bond and methyl group arrangement.

Uniqueness

6,10-Dimethylundec-5-en-2-one is unique due to its specific arrangement of the double bond and methyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

17948-58-2

Molecular Formula

C13H24O

Molecular Weight

196.3

Purity

95

Origin of Product

United States

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